

Spectroscopic Characterization of 5-Iodo-2-methoxypyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 5-Iodo-2-methoxypyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Iodo-2-methoxypyrimidine**, a key heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document details predicted spectroscopic data based on analogous compounds and established principles, outlines detailed experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of this compound.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data for **5-Iodo-2-methoxypyrimidine**, the following tables summarize predicted spectroscopic values. These predictions are based on data from structurally similar compounds, such as 5-iodo-2-methoxypyridine and other substituted pyrimidines, as well as established spectroscopic principles.

Table 1: Predicted ^1H NMR Spectroscopic Data for 5-Iodo-2-methoxypyrimidine

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.6	s	-	H-4, H-6
~4.0	s	-	-OCH ₃
Solvent: CDCl ₃ , Reference: TMS (0 ppm)			

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Iodo-2-methoxypyrimidine

Chemical Shift (δ) ppm	Assignment
~165	C-2
~160	C-4, C-6
~80	C-5
~55	-OCH ₃
Solvent: CDCl ₃	

Table 3: Predicted Mass Spectrometry Data for 5-Iodo-2-methoxypyrimidine

m/z	Interpretation
236	[M] ⁺ (Molecular Ion)
205	[M - OCH ₃] ⁺
109	[M - I] ⁺
Ionization Mode: Electron Ionization (EI)	

Table 4: Predicted Infrared (IR) Spectroscopy Data for 5-Iodo-2-methoxypyrimidine

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Weak	C-H stretch (aromatic)
~2950, ~2850	Medium	C-H stretch (methyl)
~1600, ~1570	Strong	C=C and C=N stretching (pyrimidine ring)
~1250	Strong	C-O-C stretch (asymmetric)
~1030	Strong	C-O-C stretch (symmetric)
~850	Strong	C-H out-of-plane bending
~600	Medium	C-I stretch

Experimental Protocols

The following are detailed methodologies for the acquisition of the key spectroscopic data. These protocols are based on standard laboratory practices for the analysis of heterocyclic and halogenated organic compounds.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh 5-10 mg of purified **5-Iodo-2-methoxypyrimidine**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Cap the NMR tube and gently agitate to ensure complete dissolution.

2. ¹H NMR Spectroscopy:

- Instrument: 400 MHz NMR Spectrometer.
- Solvent: CDCl_3 .
- Temperature: 298 K.
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16.
- Relaxation Delay: 1.0 s.
- Spectral Width: -2 to 12 ppm.

3. ^{13}C NMR Spectroscopy:

- Instrument: 100 MHz NMR Spectrometer.
- Solvent: CDCl_3 .
- Temperature: 298 K.
- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 1024.
- Relaxation Delay: 2.0 s.
- Spectral Width: 0 to 200 ppm.

Mass Spectrometry (MS)

1. Sample Preparation:

- Prepare a dilute solution of **5-Iodo-2-methoxypyrimidine** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

- GC Column: HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm x 0.25 μ m).
- Injector Temperature: 250°C.
- Oven Program: Start at 100°C, ramp to 250°C at 10°C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole.
- Scan Range: 40-400 m/z.

Infrared (IR) Spectroscopy

1. Sample Preparation:

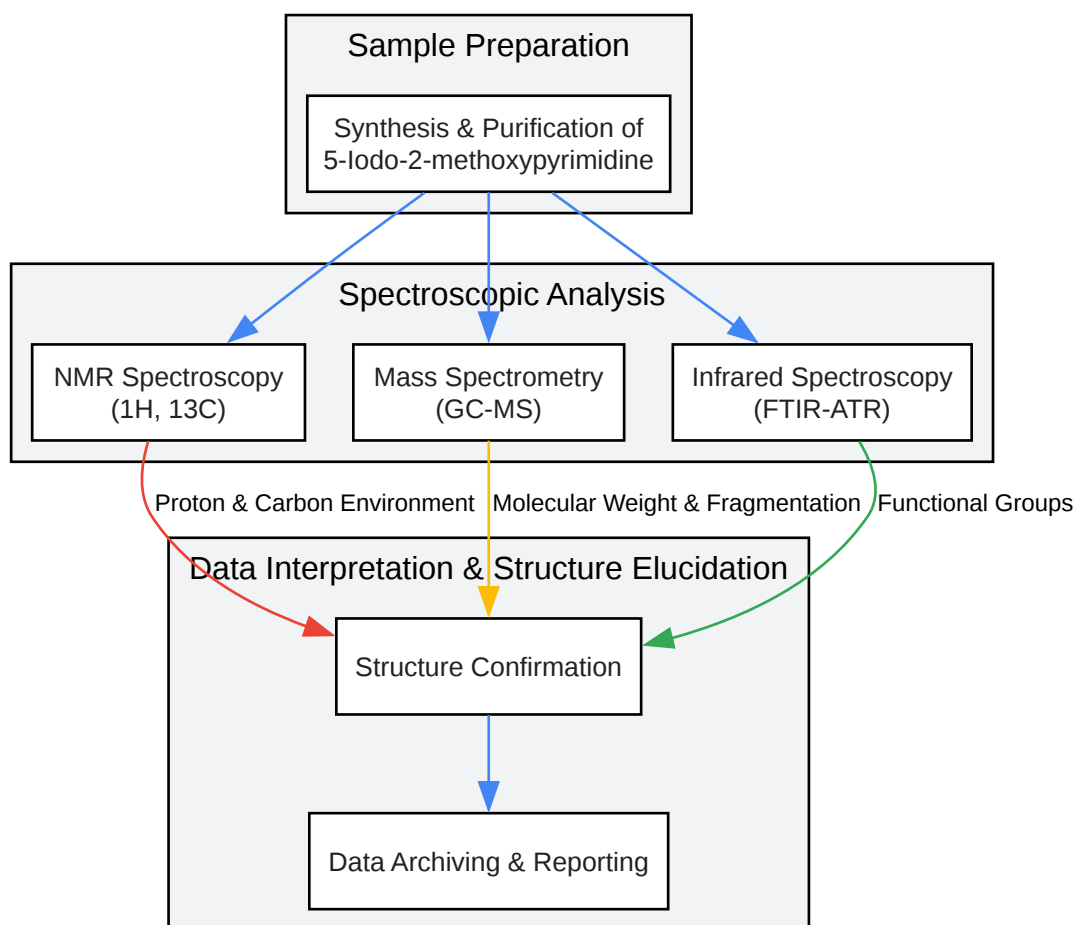
- For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
- Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

2. Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Technique: ATR or KBr pellet.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 32.
- A background spectrum should be collected before running the sample.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **5-Iodo-2-methoxypyrimidine**.



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Workflow for Spectroscopic Analysis

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References

- 1. benchchem.com [benchchem.com]

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